molecular formula C13H17N3O2 B2627108 1-(4-ethylphenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide CAS No. 1993813-55-0

1-(4-ethylphenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide

Cat. No.: B2627108
CAS No.: 1993813-55-0
M. Wt: 247.298
InChI Key: ZMCWMQJZTWZLEV-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide is a synthetic compound with a complex structure that includes an ethylphenyl group and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the ethylphenyl group. Common synthetic routes may include:

    Cyclization reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the ethylphenyl group via substitution reactions using suitable reagents.

    Hydroxylation: Introduction of the hydroxy group under specific conditions to achieve the desired structure.

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-ethylphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The ethylphenyl group can participate in substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

1-(4-ethylphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-ethylphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide can be compared with other similar compounds, such as:

    1-(4-ethylphenyl)-2-hydroxy-5-oxopyrrolidine-3-carboximidamide: Similar structure but with different functional groups.

    1-(4-methylphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide: Variation in the phenyl group.

    1-(4-ethylphenyl)-N’-hydroxy-5-oxopyrrolidine-2-carboximidamide: Different position of the carboximidamide group.

Properties

IUPAC Name

1-(4-ethylphenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-9-3-5-11(6-4-9)16-8-10(7-12(16)17)13(14)15-18/h3-6,10,18H,2,7-8H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCWMQJZTWZLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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